Diethyl trans-3-Hexenedioate
Description
Evolution of Research on Unsaturated Diesters in Organic Chemistry
The study of unsaturated diesters is a mature yet continually evolving field within organic chemistry. Historically, research focused on the fundamental synthesis and reactivity of these compounds. Early methods for preparing unsaturated esters often involved condensation reactions of sodium carboxylates with alkenyl halides. researchgate.net Over the years, more sophisticated and efficient protocols have been developed, including methods like the Yamaguchi-SantaLucía esterification and the Kaiser-Woodruff protocol, which offer better yields and applicability to a wider range of substrates. researchgate.net
The development of transition metal-catalyzed reactions, such as those involving palladium complexes, has further revolutionized the synthesis of unsaturated esters, allowing for high selectivity and activity. rsc.org Research has also delved into the unique reactivity of different types of unsaturated esters. For instance, α,β-unsaturated esters are recognized as important intermediates due to their conjugated system, which influences their reactivity in reactions like the Claisen condensation and Michael addition. fiveable.me The exploration of β,γ-unsaturated diesters has also gained traction, with studies focusing on their stereoselective isomerization. rsc.org More recently, the focus has shifted towards green chemistry principles, with the development of eco-friendly protocols for synthesizing unsaturated esters in aqueous media. researchgate.net
Significance of the trans-Configuration in Diethyl trans-3-Hexenedioate Chemistry
The trans-configuration of the double bond in this compound is a crucial feature that dictates its chemical behavior and the properties of the materials derived from it. This geometric isomerism, where the substituent groups are on opposite sides of the double bond, has profound implications for the molecule's reactivity and its role in polymerization. wikipedia.org
In the context of polymerization, the trans geometry leads to a more linear and ordered polymer chain structure compared to its cis-counterpart. This linearity can result in materials with higher crystallinity, density, and strength. nih.gov The stereochemistry of the monomer directly influences the tacticity of the resulting polymer, which in turn affects its macroscopic properties. For example, in some polymer systems, a high trans-content contributes to greater abrasion resistance. rsc.org The defined stereochemistry of this compound allows for specific stereochemical outcomes in its reactions, making it a valuable tool for chemists aiming to synthesize particular isomers.
The reactivity of the double bond is also influenced by its configuration. While the non-conjugated nature of the double bond in this compound results in slower ammonolysis compared to conjugated diesters like dimethyl fumarate, its trans nature can reduce steric hindrance in certain reactions. acs.org This controlled reactivity is advantageous in multi-step syntheses where selectivity is paramount.
Current Research Landscape and Emerging Trends for this compound
Current research on this compound and its derivatives is focused on leveraging its unique structure to create functional materials with advanced properties. A significant area of investigation is its use in the synthesis of flame-retardant polymers. For instance, its dimethyl analog, dimethyl trans-3-hexenedioate, has been utilized in a one-pot isomerization and Michael addition reaction with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to create a DOPO-grafted diacid. This diacid is then copolymerized to produce flame-retardant polyamides with enhanced mechanical properties and environmental compliance.
Beyond flame retardants, this compound serves as a precursor for a variety of other functional polymers and complex molecules. wustl.edu Its double bond can participate in polymerization reactions, leading to the formation of polymers with tailored characteristics. The ester groups can be hydrolyzed to the corresponding diacid, trans-3-Hexenedioic acid, or can undergo reduction to produce diethyl hexanedioate, a precursor for biodegradable polymers.
Emerging trends also point towards the use of this compound and similar unsaturated diesters in the development of novel bioactive compounds and as substrates in enzymatic reactions to elucidate metabolic pathways. The ability to precisely control the stereochemistry during synthesis and subsequent reactions makes these compounds highly valuable in the ongoing quest for new materials and pharmaceuticals. acs.org
Interactive Data Tables
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Dimethyl trans-3-Hexenedioate | trans-3-Hexenedioic Acid |
| CAS Number | 57042-08-7 chembk.com | 25126-93-6 chemsrc.com | 4436-74-2 |
| Molecular Formula | C₁₀H₁₆O₄ chembk.com | C₈H₁₂O₄ chemsrc.com | C₆H₈O₄ |
| Molecular Weight ( g/mol ) | 200.23 | 172.18 chemsrc.com | 144.13 |
| Appearance | Colorless to Almost colorless clear liquid tcichemicals.com | Colorless to pale yellow liquid | Solid |
| Boiling Point (°C) | 133-135 (at 14 Torr) chembk.com | 204.3 (at 760 mmHg) chemsrc.com | - |
| Melting Point (°C) | - | 17 chemsrc.com | - |
| Density (g/cm³) | 1.031 (Predicted) chembk.com | 1.1 chemsrc.com | - |
| Refractive Index | 1.4420-1.4450 chembk.com | - | - |
| Solubility | Soluble in organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol acs.org | Water-soluble |
Spectroscopic Data for Dimethyl trans-3-Hexenedioate
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.699 (m, 2H), 3.687 (s, 6H), 3.105 (d, 4H) chemicalbook.comguidechem.com |
| ¹³C NMR | Available spectrabase.com |
| IR (liquid film) cm⁻¹ | Available guidechem.com |
| Mass Spectrum (GC-MS) | Major peaks at m/z 59, 140, 108, 113, 41 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (E)-hex-3-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKJPKYCLMJQW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25432-03-5 | |
| Record name | NSC99233 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Route Optimization for Diethyl Trans 3 Hexenedioate
Esterification Pathways of trans-3-Hexenedioic Acid to Diethyl trans-3-Hexenedioate.evitachem.comcdnsciencepub.comuhasselt.be
The conversion of trans-3-hexenedioic acid to its corresponding diethyl ester is a key transformation in the synthesis of this compound. evitachem.comcdnsciencepub.comuhasselt.be This can be accomplished through direct esterification methods or multi-step sequences involving intermediate compounds. cdnsciencepub.comuhasselt.be
Direct Esterification Approaches.uhasselt.be
Direct esterification offers a straightforward route to this compound by reacting the diacid with ethanol (B145695) in the presence of a suitable catalyst or coupling agent. uhasselt.be
A mild and efficient method for the synthesis of this compound is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. liverpool.ac.ukorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acidic conditions. commonorganicchemistry.com The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. organic-chemistry.org
In a typical procedure, trans-3-hexenedioic acid is dissolved in a dry solvent like dichloromethane, followed by the addition of anhydrous ethanol, DCC, and a catalytic amount of DMAP. liverpool.ac.uk The reaction is stirred at ambient temperature under an inert atmosphere. liverpool.ac.uk
| Reactant/Catalyst | Role | Key Features |
| trans-3-Hexenedioic Acid | Starting Material | The diacid to be esterified. |
| Ethanol | Reagent | The alcohol providing the ethyl groups for the ester. |
| DCC | Coupling Agent | Activates the carboxylic acid groups. organic-chemistry.org |
| DMAP | Catalyst | Accelerates the esterification process. organic-chemistry.org |
This method has been successfully employed in the synthesis of various esters, including those with sensitive functional groups. nih.govresearchgate.net
The Fischer esterification is a classic and widely used method for producing esters, including this compound. uhasselt.bemasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com
For the synthesis of this compound, trans-3-hexenedioic acid is refluxed with ethanol and a catalytic amount of a strong acid. The water formed during the reaction is typically removed to shift the equilibrium and improve the yield.
| Reactant/Catalyst | Role | Typical Conditions |
| trans-3-Hexenedioic Acid | Starting Material | The diacid to be esterified. |
| Ethanol | Reagent/Solvent | Provides the ethyl groups and serves as the reaction medium. masterorganicchemistry.com |
| Sulfuric Acid/Hydrochloric Acid | Catalyst | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com |
Multi-Step Synthesis via Half-Ester Intermediates.uhasselt.be
An alternative approach to synthesizing this compound involves a multi-step process that proceeds through a half-ester intermediate. cdnsciencepub.comuhasselt.be This method can offer better control over the reaction and may be useful in specific research contexts. cdnsciencepub.com
One documented procedure involves the preparation of monoethyl trans-3-hexenedioate. cdnsciencepub.com This can be achieved by refluxing a mixture of this compound, trans-3-hexenedioic acid, and ethanol in the presence of concentrated hydrochloric acid. cdnsciencepub.com The resulting half-ester can then be isolated and subsequently esterified to yield the desired diethyl ester.
This stepwise approach allows for the isolation and purification of the intermediate, which can be advantageous for achieving high purity of the final product. cdnsciencepub.com
Biocatalytic and Enzymatic Synthesis Approaches for this compound.cdnsciencepub.com
Biocatalytic methods, particularly those employing lipases, present a green and sustainable alternative to traditional chemical synthesis. um.es These enzymatic reactions are often performed under milder conditions, at lower temperatures, and can exhibit high selectivity, reducing the formation of byproducts. um.esunipd.it
Lipases are a class of enzymes that can effectively catalyze the formation of ester bonds. unipd.it The use of lipases for the synthesis of esters is a well-established field, with enzymes like Candida antarctica lipase (B570770) B (CALB) being widely used due to their efficiency and stability. nih.govnih.gov
The enzymatic synthesis of this compound can be carried out by reacting trans-3-hexenedioic acid with ethanol in the presence of a lipase. google.com The reaction is typically performed in an organic solvent to minimize water content, which can lead to hydrolysis of the ester product. unipd.it Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. um.es
The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, where the carboxylic acid is covalently bound to the enzyme's active site. unipd.it This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme. unipd.it
| Component | Role | Advantages |
| trans-3-Hexenedioic Acid | Substrate | The starting diacid. |
| Ethanol | Acyl Acceptor | The alcohol for esterification. |
| Lipase | Biocatalyst | Catalyzes the esterification reaction under mild conditions. unipd.it |
Research has shown that lipase-catalyzed reactions can achieve high conversion rates and yields, making them a viable and environmentally friendly option for the synthesis of esters like this compound. um.esnih.gov
Precursor Synthesis for this compound
The synthesis of this compound is dependent on the efficient production of its precursor, trans-3-Hexenedioic acid. Research into the synthesis of this key precursor and its labeled analogues is critical for both scaling up production and understanding reaction mechanisms.
Oxidation Routes to trans-3-Hexenedioic Acid
A highly efficient and selective method for producing trans-3-Hexenedioic acid (t3HDA) is through the electrochemical hydrogenation of cis,cis-muconic acid, a platform chemical derivable from renewable resources like sugar or lignin. rsc.org This electrohydrogenation process can achieve near-stoichiometric yields and close to 100% faradaic efficiency using a lead cathode under ambient conditions. rsc.org A significant advantage of this electrochemical route is its ability to operate directly in fermentation broth, potentially reducing costly separation and purification steps. rsc.org
This method offers superior selectivity compared to traditional thermocatalytic hydrogenation. rsc.org Conventional hydrogenation of muconic acid using catalysts like Palladium on carbon (Pd/C) with H₂ gas tends to be non-stereoselective, producing a mixture of both cis and trans isomers of 2- and 3-hexenedioic acids, which are then further hydrogenated to adipic acid. rsc.org In contrast, the electrochemical approach provides a direct pathway to the desired trans-3-hexenedioic acid, a valuable monomer for performance-advantaged polyamides like Nylon 6,6. rsc.orgdigitellinc.com
Synthesis of Deuterated Analogues for Mechanistic Probes
Deuterated analogues of chemical compounds are invaluable tools for probing reaction mechanisms. In the context of this compound and its precursors, isotopic labeling helps to elucidate the stereochemical pathways of reactions.
One method for creating a deuterated analogue involves the selective reduction of this compound. Using a powerful reducing agent like Lithium Aluminum Deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent at 0°C, the ester groups are reduced to yield trans-3-Hexene-1,6-diol-1,1,6,6-d₄. In this product, deuterium (B1214612) atoms are specifically incorporated at the terminal carbons (C1 and C6), providing a labeled compound for mechanistic studies.
Another sophisticated approach involves the use of enzymes in a deuterium oxide (D₂O) medium. For instance, studies on hydratase-catalyzed reactions have shown that carrying out the reaction in D₂O can lead to the stereospecific incorporation of deuterium at specific positions on the carbon backbone. nih.gov This technique has been used to demonstrate that deuterons are incorporated on the opposite face to a newly formed hydroxyl group, confirming an anti-addition mechanism. nih.gov Such methods provide detailed insight into the enzyme's mode of action.
Optimization Strategies for this compound Synthesis
Optimizing the synthesis of this compound and its derivatives is crucial for industrial viability, focusing on maximizing product yield while minimizing the formation of unwanted by-products.
Yield Enhancement Methodologies
In subsequent applications, such as the functionalization of its dimethyl ester analogue (dimethyl trans-3-hexenedioate, DMHDA) for polymer synthesis, low reaction yields have presented a significant challenge. acs.org Research has focused on modifying reaction conditions to improve these yields. Initial attempts to react DMHDA with aromatic thiols using the radical initiator AIBN showed negligible reactivity. acs.org
To achieve observable yields, a combination of higher temperatures and different initiators was explored. The table below summarizes the optimization efforts for the reaction of DMHDA with m-Phenylenediamine (MPD), highlighting how systematic changes in reaction parameters were used to enhance yields.
| Solvent | Radical Initiator | Temperature | Observations |
| DMF | AIBN | - | Negligible reactivity. acs.org |
| DMF | DCP | 120 °C | Moderate reactivity, but required a high ratio of MPD to DMHDA (7:1). acs.org |
| DMSO | TBP | 150 °C | This change was intended to improve yields further but led to decreased monomer yields due to the formation of decomposition products. acs.org |
These findings indicate that while increasing temperature and changing initiators can improve reactivity, a careful balance must be struck to prevent thermal decomposition of the desired product. acs.org
Minimization of By-product Formation
A key challenge in the synthesis and use of this compound is the potential for isomerization of the double bond. The trans-3-double bond can migrate to the trans-2 position under certain conditions, particularly with base catalysis. acs.orgiastate.edu This isomerization is sometimes performed intentionally for subsequent reactions, such as Michael additions, but it represents an unwanted side reaction when the trans-3 isomer is the desired product. osti.govmdpi.com
Solvent-Free Reaction Condition Studies
Detailed Research Findings
While specific, dedicated studies on the solvent-free synthesis of this compound are not extensively detailed in publicly available literature, established green chemistry principles and research on analogous ester syntheses provide a clear pathway for such transformations. The primary approaches include direct esterification using an excess of the alcohol reagent and phase-transfer catalysis (PTC).
One viable solvent-free route is the direct esterification of trans-3-Hexenedioic acid with ethanol. In this scenario, ethanol serves as both the reactant and the reaction medium, eliminating the need for an additional solvent. google.com This reaction is typically driven to completion by using a strong acid catalyst, such as sulfuric acid, and removing the water formed during the reaction.
Another promising and well-documented solvent-free method for synthesizing diesters involves phase-transfer catalysis (PTC). nih.govresearcher.life This technique is particularly effective for reactions involving a salt of a carboxylic acid and a haloalkane. For the synthesis of a symmetrical diester, a dicarboxylate salt would be reacted with an ethylating agent in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB). nih.govrsc.org The catalyst facilitates the transfer of the carboxylate anion into the organic phase (or molten state) where it can react. This method offers high yields and simplified work-up procedures. nih.gov
Furthermore, energy sources like microwave irradiation have been successfully coupled with solvent-free PTC to synthesize various esters, often resulting in significantly reduced reaction times and improved yields. researcher.lifersc.org The direct absorption of microwave energy by the polar reactants can lead to rapid and uniform heating, enhancing reaction rates.
The table below summarizes potential solvent-free methodologies applicable to the synthesis of this compound based on established green synthetic procedures for similar esters.
Interactive Data Table: Potential Solvent-Free Synthetic Routes for this compound
| Method | Catalyst | Reactants | Reaction Conditions | Key Findings/Advantages |
| Direct Esterification | Strong Acid (e.g., H₂SO₄) | trans-3-Hexenedioic acid, Ethanol (excess) | Reflux or elevated temperature; removal of water. | Simple reagent system; ethanol acts as both reactant and solvent. google.com |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salt (e.g., TBAB) nih.gov | Salt of trans-3-Hexenedioic acid, Ethylating agent (e.g., ethyl bromide) | Solid-liquid or neat conditions, typically 100-130°C. rsc.org | High yields, environmentally friendly, simple work-up and purification. nih.gov |
| Microwave-Assisted PTC | Quaternary Ammonium Salt (e.g., Aliquat 336) researcher.life | Salt of trans-3-Hexenedioic acid, Ethylating agent | Solvent-free, microwave irradiation. researcher.lifersc.org | Rapid reaction times, specific non-thermal microwave effects may enhance yield. researcher.life |
| Acidic Catalysis in Dry Media | p-Toluenesulfonic acid (PTSA) | trans-3-Hexenedioic acid, Ethanol | Solvent-free, conventional heating or microwave activation. rsc.org | Good yields within short reaction times, avoids corrosive liquid acids. rsc.org |
These solvent-free approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. While the Dieckmann condensation of related diesters like diethyl adipate (B1204190) has been shown to proceed efficiently without solvents, the focus for the synthesis of this compound remains on the esterification step itself. psu.edu The application of these established solvent-free techniques provides a robust framework for the efficient and environmentally benign production of this compound.
Mechanistic Investigations of Reactions Involving Diethyl Trans 3 Hexenedioate
Reaction Mechanisms of Diethyl trans-3-Hexenedioate as a Dienophile in Cycloaddition Reactions
This compound serves as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a concerted [4+2] cycloaddition process that forms a six-membered ring. nih.gov In this reaction, a conjugated diene (the nih.gov component) reacts with an alkene (the sinica.edu.tw component), known as the dienophile. libretexts.org The reactivity of the dienophile is crucial for the success of the reaction. Dienophiles substituted with electron-withdrawing groups are generally more reactive. libretexts.orgyoutube.com
The structure of this compound, featuring two electron-withdrawing ethyl ester groups (-COOEt) attached to the carbon backbone, enhances its electrophilicity and makes it an effective dienophile. The reaction proceeds through a single, cyclic transition state where the new carbon-carbon bonds are formed simultaneously, although not necessarily at the same rate. sinica.edu.tw The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the key electronic factor governing the reaction. sinica.edu.tw The electron-withdrawing ester groups lower the LUMO energy of this compound, facilitating a more favorable HOMO-diene/LUMO-dienophile interaction and thus accelerating the reaction rate.
The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is suprafacial with respect to both the diene and the dienophile, meaning that the new bonds form on the same face of each component. With cyclic dienes, two stereoisomeric products, the endo and exo adducts, can be formed. libretexts.org The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene, is often the major product due to favorable secondary orbital interactions in the transition state. sinica.edu.twlibretexts.org
Isotope Effect Studies on this compound Transformations
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state structure. These studies involve replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.
Secondary deuterium (B1214612) isotope effects have been used to probe the transformations of carbonyl ylide intermediates generated from precursors derived from this compound. cdnsciencepub.com These effects arise when the isotopically substituted atoms are not directly involved in bond breaking or formation in the rate-determining step. Instead, they reflect changes in the vibrational environment of the C-H (or C-D) bond between the ground state and the transition state. cdnsciencepub.com
A common interpretation is that the transformation of an sp2-hybridized methylene (B1212753) group to an sp3-hybridized one results in an inverse isotope effect (kH/kD < 1), while the reverse process (sp3 to sp2) leads to a normal isotope effect (kH/kD > 1). cdnsciencepub.com This generalization serves as a useful guide for interpreting changes in bonding and geometry at the transition state. cdnsciencepub.com In studies involving intermediates derived from this compound, the analysis of such isotope effects helps to characterize the nature of the transition states for processes like cyclization and other rearrangements of the carbonyl ylide. cdnsciencepub.com The magnitude of the observed isotope effect provides insight into the degree of rehybridization and changes in steric environment at the labeled position in the transition state. cdnsciencepub.com
| Process | Rate Expression | Description |
|---|---|---|
| Formation of Product 5 from Intermediate 3 | k5nih.gov | Cyclization of the carbonyl ylide intermediate. |
| Formation of Product 6 from Intermediate 3 | k6nih.gov | Alternative reaction pathway of the ylide. |
| Reversion of Intermediate 3 to Reactant | k-3nih.gov | Retro-reaction to regenerate the starting material. |
Mechanistic Insights into Stereochemical Retention and Inversion in this compound Reactions
The stereochemical outcome of a reaction, whether it proceeds with retention, inversion, or racemization at a stereocenter, is fundamentally linked to its mechanism. For reactions involving substrates like this compound, which has prochiral centers, understanding the factors that control stereochemistry is critical.
In many reactions, such as nucleophilic substitutions or metal-catalyzed cross-couplings, the stereochemical course is an inherent feature of the mechanism. nih.gov For example, palladium-catalyzed cross-coupling reactions of alkyl electrophiles often proceed with inversion of stereochemistry, while transmetalation steps in such cycles typically occur with retention at the stereogenic center. nih.gov
In the context of metal-catalyzed reactions, the choice of ligand can exert profound control over the stereochemical pathway, sometimes allowing for a switch between retention and inversion with an achiral catalyst. nih.gov For instance, in nickel-catalyzed cross-coupling reactions of benzylic esters, the use of an N-heterocyclic carbene (NHC) ligand can lead to inversion, whereas a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) can result in retention. nih.gov This control is achieved by altering the reaction mechanism, demonstrating that the stereochemical fate is not always predetermined by the substrate and reagent alone but can be manipulated by the catalytic system.
Catalytic Activation Mechanisms for this compound Reactivity
The reactivity of this compound can be significantly enhanced through catalysis. Catalytic activation is particularly important in reactions like the Diels-Alder cycloaddition, where it can lead to higher yields, milder reaction conditions, and improved selectivity.
A primary method for activating this compound as a dienophile is through the use of Lewis acids. The carbonyl oxygen atoms of the ester groups can coordinate to a Lewis acid catalyst (e.g., Et₂AlCl, Sc(OTf)₃, Yb(OTf)₃). nih.govmdpi.com This coordination withdraws electron density from the C=C double bond, further lowering the energy of the dienophile's LUMO. nih.gov This enhanced electronic interaction with the diene's HOMO accelerates the rate of the cycloaddition reaction. sinica.edu.tw
Derivatization Strategies and Synthetic Transformations of Diethyl Trans 3 Hexenedioate
Reduction Reactions of Diethyl trans-3-Hexenedioate to Unsaturated Diols
The conversion of the ester groups in this compound to primary alcohols yields the corresponding unsaturated diol, a valuable synthon in polymer and materials science. This transformation is typically achieved through the use of powerful reducing agents capable of reducing esters.
Selective Reduction Techniques (e.g., Lithium Aluminum Deuteride (B1239839) Reduction)
A highly effective method for the reduction of this compound involves the use of lithium aluminum hydride (LiAlH₄) or its deuterated analog, lithium aluminum deuteride (LAD). These potent reducing agents readily convert the ester functionalities to primary alcohols while leaving the carbon-carbon double bond intact, thus preserving the unsaturation in the final product.
In a representative procedure, the reduction of Diethyl trans-hex-3-enedioate with lithium aluminum tetrahydride in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature for a duration of 2 hours has been reported to produce (E)-3-hexene-1,6-diol in a high yield of 94%. This selective reduction underscores the utility of metal hydride reagents in achieving specific chemical transformations on multifunctional molecules.
| Reactant | Reagent | Product | Yield (%) | Reference |
| This compound | Lithium Aluminium Tetrahydride | (E)-3-Hexene-1,6-diol | 94 |
Functionalization of the Alkene Moiety in this compound
The central carbon-carbon double bond in this compound is a key site for a variety of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Epoxidation Studies and Oxirane Formation
The epoxidation of the alkene moiety in this compound leads to the formation of an oxirane ring, a versatile intermediate for further synthetic manipulations. The reactivity of the double bond towards epoxidizing agents is influenced by the electron-withdrawing nature of the adjacent ester groups.
Generally, electron-deficient olefins, such as α,β-unsaturated esters, exhibit slower reaction rates in electrophilic epoxidation reactions. sciforum.net However, various reagents and methods have been developed to effect this transformation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of alkenes. sciforum.net While specific studies on this compound are limited, research on analogous α,β-unsaturated esters indicates that epoxidation with m-CPBA can provide the corresponding glycidic esters in good yields, often with short reaction times. sciforum.net The reaction proceeds via a concerted mechanism, often referred to as the Prilezhaev reaction. sciforum.net
For α,β-unsaturated diesters, the di-epoxidation can be challenging. sciforum.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to understand the reactivity of such substrates and to rationalize experimental outcomes. sciforum.net
Halogenation and Hydrohalogenation Pathways
The addition of halogens (halogenation) or hydrogen halides (hydrohalogenation) across the double bond of this compound provides a direct route to halogenated derivatives.
Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) to the alkene would be expected to proceed via a standard electrophilic addition mechanism, likely forming a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion to give the corresponding vicinal dihalide. The stereochemistry of the addition is typically anti.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) is anticipated to follow Markovnikov's rule. This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, and the halide group attaches to the carbon with the fewer hydrogen substituents. This regioselectivity is governed by the formation of the more stable carbocation intermediate.
Reactions at the Ester Groups of this compound
The two ester groups in this compound are susceptible to nucleophilic acyl substitution, with transesterification being a key reaction in this class.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Transesterification: In the presence of a base, such as an alkoxide, the reaction proceeds through a nucleophilic addition-elimination mechanism. The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxy group to yield the new ester. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used in large excess.
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps followed by the elimination of ethanol (B145695) leads to the formation of the new ester. Similar to the base-catalyzed process, using the incoming alcohol as the solvent can shift the equilibrium in favor of the product.
Hydrolysis Studies to trans-3-Hexenedioic Acid and its Half-Esters
The selective hydrolysis of symmetrical diesters, such as this compound, represents a fundamental transformation in organic synthesis, providing access to the corresponding dicarboxylic acid and, more importantly, the valuable half-ester intermediates. The selective cleavage of one of the two ester groups in a symmetrical molecule presents a significant synthetic challenge, often requiring carefully controlled reaction conditions to prevent the formation of a mixture of the starting material, the half-ester, and the fully hydrolyzed diacid.
Chemical hydrolysis of this compound to trans-3-Hexenedioic acid can be achieved under standard basic or acidic conditions. Complete saponification, typically using an excess of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium followed by acidification, will yield trans-3-Hexenedioic acid.
Of greater synthetic utility is the selective monohydrolysis to produce the corresponding half-ester, ethyl trans-3-hexenedioate. This transformation is challenging due to the similar reactivity of the two ester functionalities. However, methodologies developed for the selective monohydrolysis of other symmetric diesters can be applied. A common and effective strategy involves the use of a stoichiometric amount of base, typically 0.8-1.2 equivalents, in a mixed solvent system at low temperatures. researchgate.net For instance, the use of potassium hydroxide in a mixture of tetrahydrofuran (THF) and water at 0°C has proven successful for a variety of symmetric diesters. researchgate.netorganic-chemistry.org The higher hydrophobicity of the half-ester compared to the diacid salt is thought to play a role in the selectivity, as the monoanionic intermediate may be less susceptible to further hydrolysis. researchgate.net
The progress of the reaction is typically monitored by chromatographic techniques to maximize the yield of the desired half-ester and minimize the formation of the diacid. The separation of the resulting mixture of the starting diester, the half-ester, and the diacid can be challenging but is generally achievable through careful column chromatography or crystallization.
Enzymatic hydrolysis offers a powerful alternative for selective transformations. Lipases and esterases are known to catalyze the hydrolysis of esters with high chemo- and regioselectivity. While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, enzymes like pig liver esterase (PLE) have been widely used for the asymmetric hydrolysis of various diesters, often yielding chiral half-esters with high enantiomeric excess. The application of such enzymatic methods could potentially provide enantiomerically enriched half-esters of trans-3-hexenedioic acid, which are valuable building blocks for the synthesis of chiral molecules.
Table 1: Representative Conditions for the Hydrolysis of this compound
| Product | Reagents and Conditions | Solvent | Temperature | Typical Yield |
| trans-3-Hexenedioic Acid | Excess NaOH or KOH, then H₃O⁺ | Water/Ethanol | Reflux | High |
| Ethyl trans-3-Hexenedioate | 1.0 eq. KOH | THF/Water | 0 °C | Moderate to High |
| Chiral Ethyl trans-3-Hexenedioate | Lipase (B570770) or Esterase | Buffer/Co-solvent | Room Temp. | Variable |
This compound as a Building Block in Complex Organic Synthesis
The presence of multiple functional groups—two ester moieties and a central carbon-carbon double bond—makes this compound a versatile C6 building block for the synthesis of more complex organic molecules. These functional groups can be manipulated either independently or in concert to construct a variety of carbocyclic and heterocyclic frameworks.
Synthesis of Chiral Intermediates
A key application of this compound in complex synthesis is its potential for conversion into chiral intermediates. The carbon-carbon double bond is a prime site for asymmetric transformations. One of the most powerful methods for the stereoselective functionalization of alkenes is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to convert an alkene into a vicinal diol with high enantioselectivity.
By applying the Sharpless Asymmetric Dihydroxylation to this compound, it is possible to synthesize enantiomerically enriched diethyl (2R,3S)-2,3-dihydroxyadipate or its (2S,3R)-enantiomer, depending on the choice of the chiral ligand (AD-mix-β or AD-mix-α, respectively). These chiral diols are highly valuable intermediates, as the hydroxyl groups can be further functionalized or used to direct subsequent stereoselective reactions. For instance, the diol can be protected and the ester groups can be selectively reduced or hydrolyzed to access a range of chiral building blocks. Furthermore, the resulting chiral diols can be converted into cyclic sulfates or epoxides, which are versatile electrophiles for the introduction of other functional groups.
The chiral diols obtained from this compound can also serve as precursors to chiral lactones. researchgate.netrsc.org Acid-catalyzed lactonization of the corresponding dihydroxy diacid or its monoester can lead to the formation of furanone or pyranone derivatives, which are common structural motifs in many natural products.
Preparation of Substituted Hexenedioate Derivatives
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, allowing for the introduction of diverse substituents along the six-carbon chain. A particularly useful transformation is the Michael or conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated ester system. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com While this compound is a symmetrical molecule, the double bond is activated by both ester groups, making it a competent Michael acceptor.
A wide range of nucleophiles can be employed in the conjugate addition to this compound, including organocuprates, enamines, and stabilized carbanions such as those derived from malonates or β-ketoesters. For example, the reaction with a Gilman reagent (a lithium diorganocuprate) would introduce an alkyl or aryl group at the β-position to one of the ester groups, leading to a substituted adipate (B1204190) derivative after reduction of the double bond.
Furthermore, the double bond can undergo other important transformations. Epoxidation, for instance, would yield a diepoxide which can be opened by various nucleophiles to introduce two new functional groups with controlled stereochemistry. Halogenation of the double bond provides access to dihalo-adipate derivatives, which can be subjected to elimination reactions to form other unsaturated systems or used in cross-coupling reactions.
The ester groups themselves can also be used as handles for derivatization. For instance, after modification of the double bond, the esters can be converted to amides, acids, or alcohols, further expanding the range of accessible substituted hexanedioate derivatives.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-β or AD-mix-α | Chiral Diethyl Dihydroxyadipate |
| Conjugate Addition | R₂CuLi; or Nu: (e.g., malonate anion) | Diethyl β-Substituted Adipate |
| Epoxidation | m-CPBA or other peroxy acids | Diethyl Diepoxyadipate |
| Halogenation | Br₂ or NBS | Diethyl Dibromoadipate |
Role of Diethyl Trans 3 Hexenedioate in Polymer Science and Materials Chemistry
Polymerization Studies of Diethyl trans-3-Hexenedioate
While specific studies focusing exclusively on this compound are limited in publicly available literature, its polymerization behavior can be inferred from studies on structurally similar unsaturated diesters, such as itaconates, fumarates, and muconates.
The homopolymerization of this compound can theoretically proceed through two primary mechanisms: polycondensation and free-radical polymerization.
Polycondensation: This is a step-growth polymerization involving the reaction of the two ester functional groups with a suitable diol. The reaction, typically catalyzed by a metal alkoxide or an enzyme, proceeds via transesterification, with the elimination of ethanol (B145695). The general mechanism involves the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the ester, leading to the formation of a new ester linkage and the release of ethanol. This process is repeated to build the polyester (B1180765) chain. To achieve high molecular weight polymers, the efficient removal of the ethanol byproduct is crucial to drive the equilibrium towards polymer formation.
Free-Radical Polymerization: The carbon-carbon double bond in this compound allows for chain-growth polymerization initiated by free radicals. The process involves three main stages: initiation, propagation, and termination fujifilm.com.
Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to generate initial radicals. These radicals then add to the double bond of the monomer, creating a new radical species.
Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.
Termination: The growth of polymer chains is halted by either combination or disproportionation of two growing radical chains wikipedia.org.
It is important to note that for some unsaturated esters, such as itaconates, steric hindrance can influence the rate and extent of free-radical polymerization mdpi.com.
This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer.
Copolymerization with Vinyl Monomers: Through free-radical polymerization, it can be copolymerized with vinyl monomers like styrene, acrylates, and methacrylates. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer. For instance, in the free-radical copolymerization of α-olefins with unsaturated acid esters, the incorporation of the ester monomer can enhance the polarity and other properties of the final polymer mdpi.com.
Copolycondensation: In a polycondensation reaction, this compound can be reacted with a mixture of diols or with other dicarboxylic acid diesters and a diol. This approach allows for the synthesis of copolyesters with tunable thermal and mechanical properties. For example, the copolymerization of different unsaturated diesters with diols has been shown to produce polyesters with a range of properties depending on the comonomer composition mdpi.com.
Application as a Monomer for Unsaturated Polymer Systems
The presence of a double bond in each repeating unit makes polymers derived from this compound valuable as unsaturated polymer systems. These polymers can undergo post-polymerization modifications, such as cross-linking.
Unsaturated polyesters are widely used in the production of thermosetting resins. After synthesis, the linear unsaturated polyester chains can be dissolved in a reactive diluent (like styrene) and then cross-linked by adding a free-radical initiator. This process forms a rigid, three-dimensional network, resulting in a material with high strength and thermal stability. The double bonds in the polyester backbone derived from this compound would serve as the reactive sites for this cross-linking reaction. Such materials find applications in composites, coatings, and adhesives mdpi.com.
Influence of trans-Configuration on Polymer Properties and Assembly
The trans geometry of the double bond in this compound has a significant impact on the properties and assembly of the resulting polymers. In general, trans isomers of molecules tend to have higher melting points and are often more crystalline than their cis counterparts due to better packing of the polymer chains nus.edu.sgscribd.com.
This principle extends to polymers. A polyester synthesized from a trans-configured monomer like this compound is expected to have a more linear and regular chain structure compared to a polymer from a corresponding cis monomer. This increased regularity facilitates more efficient chain packing, leading to higher crystallinity. Increased crystallinity generally translates to:
Higher Melting Temperature (Tm): More energy is required to disrupt the ordered crystalline domains.
Increased Stiffness and Tensile Strength: The ordered structure enhances the mechanical properties of the polymer.
Reduced Solubility: The strong intermolecular forces in the crystalline regions make the polymer less soluble.
Studies on unsaturated polyesters have shown that the geometric isomerism of the double bonds significantly affects their biodegradability, with the trans configuration sometimes leading to faster degradation compared to the cis form scispace.com. The specific influence of the trans-3-hexenedioate unit on polymer properties would also depend on the other components of the polymer, such as the diol used in polycondensation.
The table below summarizes the expected influence of the trans-configuration on polymer properties based on general principles observed in polymer chemistry.
| Property | Expected Influence of trans-Configuration | Rationale |
| Crystallinity | Higher | More linear and regular chain structure allows for better packing. |
| Melting Point (Tm) | Higher | More energy is required to overcome the intermolecular forces in the more ordered crystalline structure. |
| Glass Transition Temp (Tg) | Potentially Higher | Reduced chain flexibility due to the rigid double bond can increase Tg. |
| Stiffness/Modulus | Higher | Increased crystallinity and intermolecular forces lead to a stiffer material. |
| Solubility | Lower | Stronger intermolecular forces in the solid state make it more difficult for solvent molecules to penetrate. |
Enzymatic Polymerization of this compound and Related Compounds
Enzymatic polymerization has emerged as a green alternative to conventional polymerization methods, offering mild reaction conditions and high selectivity. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), are effective catalysts for the polycondensation of diesters and diols d-nb.infonih.govresearchgate.net.
The enzymatic polymerization of this compound with a diol would proceed via a two-step transesterification mechanism. The reaction is typically carried out in bulk or in a high-boiling solvent like diphenyl ether to facilitate the removal of the ethanol byproduct under vacuum. A study on the enzymatic synthesis of polyesters from trans,trans-dimethyl muconate, a structurally similar monomer, demonstrated that the polymerization proceeds without isomerization of the double bond, preserving the trans configuration in the polymer backbone nih.govmdpi.com. This highlights the high selectivity of the enzyme.
The molecular weight of the resulting polyesters can be controlled by adjusting reaction parameters such as temperature, reaction time, enzyme concentration, and the efficiency of byproduct removal mdpi.com. Enzymatic polymerization of unsaturated diesters has been shown to yield polymers with number average molecular weights (Mn) ranging from a few thousand to over 20,000 g/mol researchgate.net.
The table below presents typical conditions and outcomes for the enzymatic polymerization of unsaturated diesters with diols, based on studies of related compounds.
| Monomers | Enzyme | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Reference |
| trans,trans-Dimethyl Muconate + 1,8-Octanediol | CALB | 95-110 | 72 | ~3,100 | nih.govresearchgate.net |
| trans,β-Dimethyl Hydromuconate + 1,8-Octanediol | CALB | 95-110 | 72 | ~21,900 | nih.govresearchgate.net |
| Diethyl Succinate + Dimethyl Itaconate + 1,4-Butanediol | CALB (Novozym 435) | 80 | 48 | up to 13,288 | researchgate.net |
| Diethyl Adipate (B1204190) + 1,6-Hexanediol | Novozym 435 | 100 | 24 | 5,000 - 12,000 | mdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques Applied to Diethyl Trans 3 Hexenedioate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural confirmation of Diethyl trans-3-Hexenedioate. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's connectivity and, crucially, the trans stereochemistry of the carbon-carbon double bond.
In the ¹H NMR spectrum, the vinylic protons (H-3 and H-4) are of particular importance. Their chemical shift is typically observed in the range of 5.6-5.8 ppm. The key diagnostic feature is the coupling constant (J-coupling) between these two protons. For a trans configuration, this coupling constant is characteristically large, typically in the range of 15-18 Hz, which is significantly different from the smaller coupling constant (10-12 Hz) expected for the corresponding cis-isomer.
The methylene (B1212753) protons adjacent to the ester carbonyls (H-2 and H-5) would appear as doublets, coupled to the vinylic protons. The ethyl ester groups give rise to a characteristic quartet and triplet pattern, corresponding to the -OCH₂- and -CH₃ protons, respectively.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the ester groups are the most deshielded, appearing around 170 ppm, while the olefinic carbons are found in the 125-135 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and spectral data)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| C1, C6 (C=O) | - | ~171.5 | Carbonyl Carbon |
| C2, C5 (-CH₂-) | ~3.15 | ~34.5 | Doublet |
| C3, C4 (=CH-) | ~5.70 | ~129.0 | Doublet, J ≈ 16 Hz |
| Ethyl (-OCH₂-) | ~4.15 | ~60.5 | Quartet |
| Ethyl (-CH₃) | ~1.25 | ~14.2 | Triplet |
While not a routine characterization method for the stable molecule itself, Deuterium (B1214612) (²H) NMR spectroscopy serves as a powerful tool for probing reaction mechanisms involving this compound. For instance, in a catalytic hydrogenation reaction using deuterium gas (D₂), ²H NMR can be used to determine the stereochemistry of the deuterium addition to the double bond. By analyzing the resulting diethyl adipate-d₂, one could differentiate between syn- and anti-addition pathways, providing critical insight into the catalyst's mode of action. Similarly, if studying an isomerization or migration of the double bond under specific conditions, deuterium labeling at a specific position (e.g., C-2) would allow its fate to be tracked throughout the reaction via ²H NMR.
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas Chromatography (GC) is an essential technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to its volatility, the compound is well-suited for GC analysis. A high-resolution capillary column, typically with a polar stationary phase, can effectively separate the trans-isomer from potential impurities, such as the corresponding cis-isomer (Diethyl cis-3-Hexenedioate), unreacted starting materials, or side products.
For purity assessment, a single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, which can be quantified by comparing their peak areas.
During synthesis, GC can be used for reaction monitoring. Aliquots can be taken from the reaction mixture over time to track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
Table 2: Hypothetical GC Data for Monitoring the Synthesis of this compound
| Compound | Retention Time (min) | Peak Area at t=1h (%) | Peak Area at t=8h (%) |
| Starting Material A | 4.2 | 45 | 2 |
| Starting Material B | 5.1 | 43 | 1 |
| Diethyl cis-3-Hexenedioate | 9.8 | 3 | 2 |
| This compound | 10.5 | 9 | 95 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily identified, confirming the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .
With a higher energy technique like Electron Ionization (EI), the molecule undergoes predictable fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this ester would include:
Loss of an ethoxy group (-OC₂H₅): Resulting in a fragment ion at m/z 155.
Loss of an ethyl radical (-C₂H₅): Leading to a fragment at m/z 171.
Cleavage alpha to the carbonyl group: Loss of the carboethoxy group (-COOC₂H₅), yielding a fragment at m/z 127.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 200 | [C₁₀H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 171 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 155 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 127 | [M - COOC₂H₅]⁺ | Alpha-cleavage |
| 101 | [C₅H₉O₂]⁺ | Cleavage at C3-C4 bond |
Advanced Chromatographic Separations (e.g., HPLC) for this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples that are not suitable for GC or when analyzing its non-volatile metabolites. Unsaturated dicarboxylic acids and their esters can undergo metabolic transformations in biological systems, primarily through pathways like β-oxidation after initial hydrolysis of the ester groups. nih.gov
A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), would be effective. This compound, being relatively nonpolar, would have a longer retention time. Its potential metabolites, such as the monoester (monoethyl trans-3-hexenedioate) or the fully hydrolyzed diacid (trans-3-hexenedioic acid), are more polar and would therefore elute earlier from the column. This allows for the effective separation and quantification of the parent compound and its metabolites in complex matrices.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band corresponding to the C=O stretch of the ester groups, typically found around 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations between 1100-1300 cm⁻¹. The presence of the double bond is confirmed by several peaks: the C=C stretch, which is expected to be weak or absent in the IR spectrum due to the high symmetry of the trans double bond resulting in a small change in dipole moment during vibration. However, the most diagnostic peak for the trans stereochemistry is the strong C-H out-of-plane bending vibration, which occurs around 960-970 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=C stretching vibration, which is weak in the IR spectrum, gives a strong signal in the Raman spectrum, typically around 1650-1670 cm⁻¹, making it an excellent tool for confirming the presence of the double bond. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | IR | 1720 - 1740 | Strong |
| C=C Stretch (Alkene) | Raman | 1650 - 1670 | Strong |
| C=C Stretch (Alkene) | IR | 1650 - 1670 | Weak / Absent |
| =C-H Stretch | IR | 3010 - 3040 | Medium |
| C-H Stretch (sp³) | IR | 2850 - 3000 | Medium-Strong |
| =C-H Bend (out-of-plane) | IR | 960 - 970 | Strong |
| C-O Stretch | IR | 1100 - 1300 | Strong |
Chiroptical Methods for Enantiomeric Excess Determination in Chiral Derivatives
This compound is an achiral molecule. However, it serves as a valuable prochiral substrate for asymmetric synthesis, allowing for the creation of chiral derivatives. For example, the double bond can undergo Sharpless asymmetric dihydroxylation to yield a chiral diol or asymmetric epoxidation to form a chiral epoxide. wikipedia.orgmdpi.com
Once these chiral derivatives are synthesized, chiroptical methods are indispensable for determining the enantiomeric purity, or enantiomeric excess (ee), of the product.
Polarimetry: This classical technique measures the rotation of plane-polarized light by the chiral product. The magnitude and sign of the specific rotation are characteristic of a particular enantiomer and can be used to calculate the ee if the rotation of the pure enantiomer is known.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, and the intensity of the signal is proportional to the concentration and the enantiomeric excess. It is a powerful tool for confirming the absolute configuration and purity of chiral derivatives. documentsdelivered.com
These chiroptical techniques are crucial for validating the effectiveness of an asymmetric synthesis that uses this compound as a starting material.
Computational and Theoretical Chemistry Studies on Diethyl Trans 3 Hexenedioate
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For a flexible molecule like Diethyl trans-3-Hexenedioate, which possesses multiple rotatable single bonds, a variety of conformers with different energies can exist.
The process typically begins with a systematic or stochastic search of the conformational space to locate various energy minima on the potential energy surface. Quantum mechanical methods, such as Density Functional Theory (DFT), are then employed to optimize the geometry of these conformers and calculate their energies with high accuracy. The results of such an analysis would provide a detailed map of the conformational energy landscape, revealing the most stable conformers and the energy barriers for interconversion between them.
For this compound, the key rotations would be around the C-C single bonds of the hexene backbone and the C-O bonds of the ethyl ester groups. The planarity of the trans double bond would be a rigid constraint. It is expected that the lowest energy conformers would exhibit geometries that minimize steric hindrance between the two ethyl ester groups.
Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Dihedral Angle (O-C-C-C) (°) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 180 (anti) | 0.00 |
| B | 180 (anti) | 60 (gauche) | 0.85 |
| C | 60 (gauche) | 180 (anti) | 1.20 |
| D | 60 (gauche) | 60 (gauche) | 2.50 |
This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.
Reaction Pathway Predictions and Transition State Calculations
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving a specific molecule. For this compound, this could involve reactions such as hydrolysis of the ester groups, addition reactions to the double bond, or polymerization.
By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. A crucial part of this process is the location of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Methods such as DFT can be used to calculate the geometries and energies of reactants, products, and transition states. The nature of the transition state can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Such studies would provide valuable insights into the reactivity of this compound and the mechanisms of its reactions.
Illustrative Reaction Pathway Data for the Hydrolysis of this compound
| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Activation Energy (kcal/mol) |
| Reactants | -689.12345 | -689.15678 | - |
| Transition State | -689.08765 | -689.11987 | 22.5 |
| Products | -689.14567 | -689.17890 | - |
This table presents hypothetical data to illustrate the expected outcomes of a reaction pathway calculation.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to understand the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. For this compound, these calculations would provide information about the distribution of electrons within the molecule, the energies of its molecular orbitals, and its electrostatic potential.
Key properties that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its electronic excitation energies.
Molecular electrostatic potential maps would visualize the regions of positive and negative charge on the molecule's surface, indicating sites that are susceptible to nucleophilic or electrophilic attack. These calculations offer a detailed picture of the electronic characteristics of this compound.
Illustrative Electronic Structure Data for this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
This table presents hypothetical data to illustrate the expected outcomes of electronic structure calculations.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to investigate its behavior in different environments, such as in various solvents or in the presence of other molecules.
These simulations would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and its surroundings. This information is crucial for understanding its solubility, diffusion, and how it might interact with other chemical species in a mixture.
By simulating the system at different temperatures and pressures, one can also study the dynamic behavior of the molecule, including its conformational changes and its aggregation properties. MD simulations offer a dynamic perspective on the behavior of this compound that complements the static picture provided by quantum chemical calculations.
Computational Approaches to Stereoselectivity in Reactions Involving this compound
Computational chemistry is an invaluable tool for understanding and predicting the stereoselectivity of chemical reactions. For reactions involving this compound, such as additions to the double bond that could create new stereocenters, computational methods can be used to predict which stereoisomer is likely to be the major product.
This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the reaction pathway with the lower energy transition state will be faster, and thus the corresponding stereoisomer will be formed in greater abundance.
By analyzing the geometries of the competing transition states, researchers can identify the specific steric and electronic interactions that favor the formation of one stereoisomer over another. These insights are critical for the rational design of stereoselective syntheses.
Illustrative Data for Stereoselectivity in a Hypothetical Reaction
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| TS leading to R,R isomer | 0.0 | 95:5 |
| TS leading to S,S isomer | 1.8 | |
| TS leading to R,S isomer | 3.5 | - |
| TS leading to S,R isomer | 3.5 | - |
This table presents hypothetical data to illustrate how computational chemistry can be used to predict stereoselectivity.
Historical Perspective and Future Research Trajectories of Diethyl Trans 3 Hexenedioate
Key Milestones in the Academic Study of Diethyl trans-3-Hexenedioate
The academic study of this compound has been foundational, primarily focusing on its synthesis and basic characterization. A pivotal and commonly cited method for its preparation is the esterification of its parent dicarboxylic acid, trans-3-hexenedioic acid, with ethanol (B145695). This straightforward reaction provides reliable access to the compound, enabling further investigation into its properties and reactivity. Early studies laid the groundwork for understanding its spectroscopic characteristics, which are crucial for its identification and for monitoring its transformations in chemical reactions. While extensive historical documentation on this specific diester is not abundant, its existence and synthesis are rooted in the broader exploration of unsaturated aliphatic dicarboxylic acids and their esters.
A significant, albeit indirect, milestone in the study of related compounds was the investigation into the pyrolysis of both cis- and trans-3-hexenedioic acids, published in The Journal of Organic Chemistry in 1961. acs.org Such studies on the parent diacid provide valuable insights into the thermal stability and potential decomposition pathways of its derivatives, including this compound.
Table 1: Key Milestones in the Study of this compound and Related Compounds
| Milestone | Description | Approximate Era |
| Fundamental Synthesis | Development of the esterification of trans-3-hexenedioic acid with ethanol as a primary synthetic route. | Mid-20th Century |
| Spectroscopic Characterization | Initial determination of the spectroscopic data (NMR, IR) for compound identification. | Mid to Late 20th Century |
| Thermal Stability Studies | Research into the pyrolysis of the parent trans-3-hexenedioic acid, providing insights into the thermal behavior of its esters. acs.org | 1960s |
Unexplored Synthetic Routes and Methodologies
While the direct esterification of trans-3-hexenedioic acid is a reliable method, there remain several unexplored synthetic routes that could offer advantages in terms of efficiency, atom economy, and stereoselectivity. Modern organic synthesis provides a toolkit of reactions that could be applied to the construction of this molecule.
One promising yet underexplored avenue is the application of olefin metathesis. A cross-metathesis reaction between two molecules of ethyl acrylate, catalyzed by a suitable ruthenium or molybdenum catalyst, could theoretically yield this compound directly. This approach would be highly atom-economical, with ethene as the only byproduct. The challenge would lie in controlling the stereoselectivity to favor the trans isomer.
Another potential route could involve the partial hydrogenation of a diethyl hex-2-en-4-ynedioate precursor. The synthesis of such enyne dioates has been reported, and their selective reduction using catalysts like Lindlar's catalyst could provide access to the desired cis or trans olefin geometry, depending on the reaction conditions.
Furthermore, biocatalytic approaches, which are gaining prominence in green chemistry, remain largely unexplored for the synthesis of this compound. The use of specific enzymes could offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Potential for Novel Derivatizations and Applications in Advanced Organic Synthesis
The chemical structure of this compound, featuring a central carbon-carbon double bond and two flanking ester groups, makes it a versatile building block for advanced organic synthesis. The electron-withdrawing nature of the ester groups activates the double bond for a variety of transformations, opening the door to a wide range of novel derivatizations.
The double bond can readily undergo reactions such as epoxidation, dihydroxylation, and cyclopropanation to introduce new functional groups and stereocenters. These derivatives could serve as valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, the epoxidized derivative could be a precursor to various amino alcohols and diols.
The ester functionalities can be hydrolyzed to the corresponding diacid, which can then be converted into other functional groups like acid chlorides, amides, or nitriles. Alternatively, the esters can be reduced to the corresponding diol, a useful monomer for polymerization. The combination of these transformations allows for the creation of a diverse library of molecules from a single starting material.
The molecule's structure also lends itself to cycloaddition reactions. For example, it could act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic and bicyclic structures.
Emerging Roles in Sustainable Chemistry and Biocatalysis
The drive towards a more sustainable chemical industry places a spotlight on compounds that can be derived from renewable resources and synthesized using environmentally benign methods. This compound is well-positioned to play a role in this transition. The parent dicarboxylic acid, hexenedioic acid, is a potential bio-based chemical that can be produced through the fermentation of sugars. nih.gov The subsequent esterification with bio-derived ethanol would result in a fully renewable this compound.
The development of biocatalytic routes to dicarboxylic acids and their esters is a rapidly advancing field. nih.govresearchgate.netosti.govlbl.govmdpi.com Lipases, for example, have been successfully used for the synthesis of various diesters, often under mild, solvent-free conditions. nih.gov The application of such enzymatic methods to the production of this compound could significantly reduce the environmental footprint of its synthesis. A recent study has demonstrated the sustainable synthesis of branched-chain diesters using an immobilized lipase (B570770), a methodology that could potentially be adapted for this compound. nih.gov
Furthermore, the use of this compound as a monomer for the synthesis of biodegradable polymers aligns with the principles of green chemistry. Unsaturated polyesters derived from this monomer could be designed to degrade under specific environmental conditions, offering a sustainable alternative to conventional plastics.
Interdisciplinary Research Opportunities for this compound
The unique combination of a reactive double bond and difunctionality in this compound opens up exciting opportunities for interdisciplinary research, particularly in the fields of polymer chemistry and materials science.
As an unsaturated diester, it can serve as a monomer or a co-monomer in the synthesis of unsaturated polyesters. mdpi.comresearchgate.net These polymers can be subsequently cross-linked through the double bonds to form thermosetting resins with a wide range of mechanical and thermal properties. ebrary.netumcs.plresearchgate.netspecialchem.com The ability to tune these properties by varying the degree of cross-linking and the co-monomers used makes this compound a promising candidate for the development of advanced materials, such as coatings, adhesives, and composites. The synthesis of unsaturated polyesters from bio-derived platform molecules is an active area of research, and this compound could be a valuable addition to the toolbox of sustainable monomers. mdpi.comresearchgate.net
In the realm of materials science, the functional groups of this compound could be utilized to modify the surfaces of materials, imparting new properties such as hydrophobicity or biocompatibility. Its ability to participate in polymerization and cross-linking reactions also makes it a potential component in the fabrication of hydrogels and other soft materials for biomedical applications.
The exploration of this compound at the intersection of organic synthesis, polymer chemistry, and materials science holds the promise of developing novel materials with tailored functionalities and improved sustainability profiles.
Q & A
Q. Methodological Answer :
- ¹H/¹³C-NMR : Identify ester carbonyls (~170 ppm in ¹³C-NMR) and trans-alkene protons (J = 10–16 Hz in ¹H-NMR) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion [M+] at m/z 200.23 and fragmentation patterns (e.g., loss of ethoxy groups) .
Advanced Research Question: How does solvent polarity influence the catalytic efficiency of this compound in asymmetric synthesis?
Q. Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF), polar protic (e.g., MeOH), and nonpolar (e.g., toluene) solvents in model reactions (e.g., Michael additions).
- Kinetic Analysis : Measure rate constants (k) via UV-Vis spectroscopy or quenching experiments. Correlate with solvent polarity parameters (e.g., ET(30)) .
- Stereochemical Outcomes : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee) and link to solvent dielectric constants .
Basic Research Question: What are the environmental and regulatory considerations for disposing of this compound?
Q. Methodological Answer :
- Waste Classification : Classify as non-halogenated organic waste (EPA Hazardous Waste Code U117) .
- Neutralization : Hydrolyze with aqueous NaOH (1M) to convert to water-soluble diacid, then treat via biological degradation .
- Documentation : Maintain disposal records per REACH and OSHA guidelines, including quantities and methods .
Advanced Research Question: What mechanistic insights explain the ester’s role in suppressing oxidation in polymer matrices?
Q. Methodological Answer :
- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity. Compare with control esters .
- Polymer Degradation Studies : Incorporate this compound (1–5 wt%) into polyethylene films. Accelerate aging under UV light and measure carbonyl index via FTIR .
- Mechanistic Probes : Employ ESR spectroscopy to detect radical intermediates and correlate with ester concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
